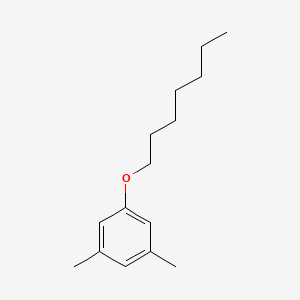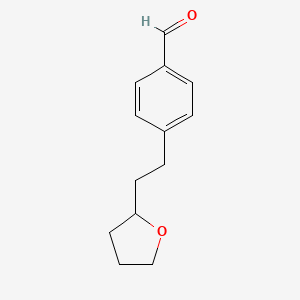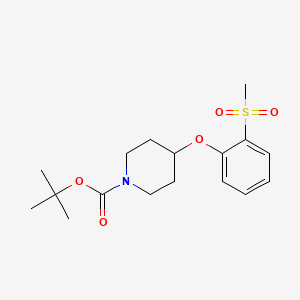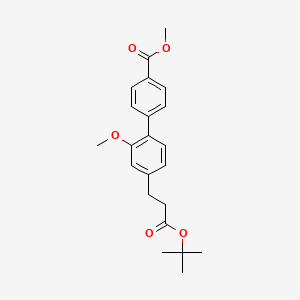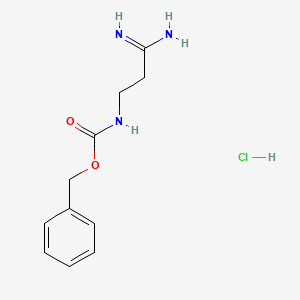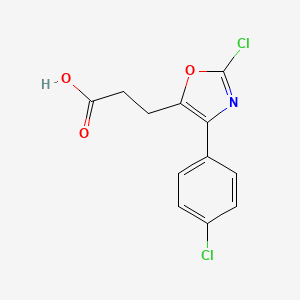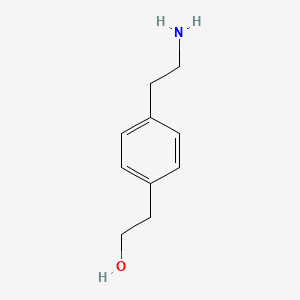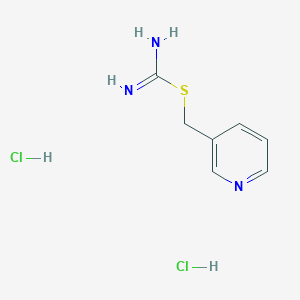
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is a chemical compound that belongs to the class of isothiourea derivatives. This compound is characterized by the presence of a pyridine ring attached to an isothiourea moiety. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-ylmethyl carbamimidothioate;dihydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with thiourea in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired isothiourea derivative. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiourea Derivatives: Formed through reduction reactions
Substituted Isothioureas: Formed through nucleophilic substitution reactions
科学的研究の応用
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of pyridin-3-ylmethyl carbamimidothioate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including:
Covalent Bond Formation: The compound forms covalent bonds with active site residues of enzymes.
Non-covalent Interactions: The compound interacts with enzymes through hydrogen bonding, van der Waals forces, and electrostatic interactions.
類似化合物との比較
Similar Compounds
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is unique due to its specific isothiourea moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
特性
分子式 |
C7H11Cl2N3S |
|---|---|
分子量 |
240.15 g/mol |
IUPAC名 |
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C7H9N3S.2ClH/c8-7(9)11-5-6-2-1-3-10-4-6;;/h1-4H,5H2,(H3,8,9);2*1H |
InChIキー |
XYCNPMLNNCLETP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CSC(=N)N.Cl.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-alpha-(2-phenylpropyl)imidazo[2,1-b]thiazole-5-methanol](/img/structure/B8388880.png)
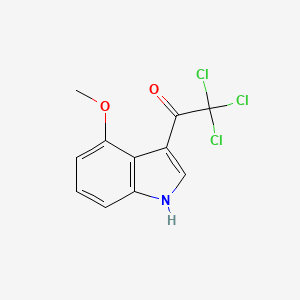
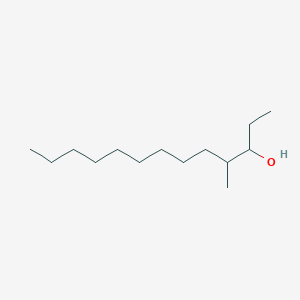
![6-[(6-Ethoxy-6-methylheptan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8388901.png)
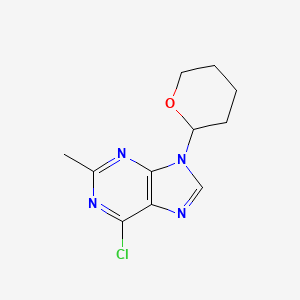
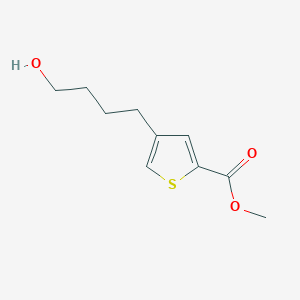
![Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B8388929.png)
